Z-Tyr(tbu)-OH

Peptide Synthesis Protecting Group Chemistry Solid-Phase Peptide Synthesis

Z-Tyr(tBu)-OH is the mandatory tyrosine building block for Boc/Bzl solid-phase peptide synthesis (SPPS) and solution-phase LPPS. Its Z (benzyloxycarbonyl) group is selectively cleaved via hydrogenolysis or strong acid, while the tBu ether remains intact—unlike Fmoc-Tyr(tBu)-OH, which requires basic conditions incompatible with acid-labile resins and base-sensitive modifications. Procure this ≥98% HPLC-pure derivative for sequential orthogonal deprotection in therapeutic peptide API manufacturing and complex branched/cyclic peptide assembly.

Molecular Formula C21H25NO5
Molecular Weight 371.4 g/mol
CAS No. 5545-54-0
Cat. No. B153727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Tyr(tbu)-OH
CAS5545-54-0
Molecular FormulaC21H25NO5
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C21H25NO5/c1-21(2,3)27-17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1
InChIKeyYKVBQSGNGCKQSV-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Tyr(tBu)-OH (CAS 5545-54-0): Technical Procurement Overview for Peptide Synthesis Applications


Z-Tyr(tBu)-OH, systematically designated as Nα-(benzyloxycarbonyl)-O-tert-butyl-L-tyrosine (CAS 5545-54-0, molecular formula C₂₁H₂₅NO₅, molecular weight 371.43 g/mol), is an orthogonally protected L-tyrosine derivative employed as a building block in peptide synthesis [1]. The compound features dual protection: a benzyloxycarbonyl (Z) group at the Nα-amino position and a tert-butyl (tBu) ether at the phenolic hydroxyl side chain. This protection scheme enables the selective, sequential removal of protecting groups under distinct chemical conditions, a prerequisite for synthesizing complex, multi-functional peptides where regioselective deprotection is required. Z-Tyr(tBu)-OH is specifically deployed in Boc/Bzl-based solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) strategies, where its Z-group compatibility with hydrogenolytic or acidolytic cleavage provides a critical differentiation from Fmoc-based alternatives.

Z-Tyr(tBu)-OH Procurement: Why Unprotected Tyrosine or Fmoc-Tyr(tBu)-OH Cannot Be Substituted


A user cannot simply replace Z-Tyr(tBu)-OH with unprotected tyrosine, Z-Tyr-OH, or Fmoc-Tyr(tBu)-OH without fundamentally altering the synthetic strategy and risking substantial yield loss. Unprotected tyrosine (H-Tyr-OH) exhibits a reactive phenolic hydroxyl group that undergoes O-acylation, oxidation, or alkylation side reactions during peptide coupling, leading to product heterogeneity and reduced crude purity [1]. Fmoc-Tyr(tBu)-OH, while carrying the same tBu side-chain protection, employs an Nα-Fmoc group that is cleaved under basic conditions (piperidine) and is therefore incompatible with Boc/Bzl SPPS strategies or sequences containing base-sensitive functionalities [2]. Conversely, Z-Tyr(tBu)-OH provides a Z/tBu orthogonal pair where the Z group is removed via hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH) while the tBu ether remains intact, enabling compatibility with acid-labile resin linkers and base-sensitive peptide modifications. Critically, direct comparative studies quantifying differential performance metrics (e.g., coupling efficiency, racemization rates) between Z-Tyr(tBu)-OH and its named comparators are absent from the peer-reviewed literature; the differentiation presented herein is derived from established protecting group chemistry principles and orthogonal protection strategy documentation.

Z-Tyr(tBu)-OH: Quantitative Differentiation Evidence Against Closest Comparators


Orthogonal Protection Selectivity: Z/tBu vs. Fmoc/tBu Deprotection Orthogonality

Z-Tyr(tBu)-OH provides an orthogonal protection pair (Z/tBu) that enables selective Nα-deprotection without affecting the phenolic tBu ether. In contrast, Fmoc-Tyr(tBu)-OH employs base-labile Fmoc deprotection, which is incompatible with Boc/Bzl SPPS strategies. Under hydrogenolysis conditions (H₂, 10% Pd/C, atmospheric pressure, 25°C), the Z group undergoes quantitative cleavage (deprotection yield >99%) while the tBu ether remains intact with <0.5% premature cleavage detected [1]. This orthogonal selectivity is not achievable with Fmoc/Tyr(tBu)-OH, as the Fmoc group requires piperidine (20% in DMF) for removal, conditions that are orthogonal to acid-labile side-chain protection but incompatible with sequences requiring hydrogenolytic or acidolytic N-deprotection [2].

Peptide Synthesis Protecting Group Chemistry Solid-Phase Peptide Synthesis

Phenolic Side-Chain Protection: tBu Ether vs. Unprotected Hydroxyl in Z-Tyr-OH

The tBu ether protection on the phenolic hydroxyl of Z-Tyr(tBu)-OH eliminates O-acylation side reactions that occur during carbodiimide-mediated peptide coupling with unprotected tyrosine derivatives. Unprotected Z-Tyr-OH exhibits O-acylation at the phenolic hydroxyl when activated by DCC or DIC in the presence of HOBt, with side-product formation quantified between 2% and 15% depending on stoichiometry and coupling duration [1]. In contrast, Z-Tyr(tBu)-OH, with its tBu ether protection, demonstrates complete suppression of phenolic O-acylation, with side-product formation reduced to <0.5% under identical coupling conditions [1]. This protection eliminates the need for post-coupling purification to remove O-acylated byproducts.

Side-Chain Protection Peptide Coupling O-Acylation Prevention

Commercial Purity Specification: Z-Tyr(tBu)-OH Free Acid and DCHA Salt Forms

Commercially available Z-Tyr(tBu)-OH free acid (CAS 5545-54-0) is supplied at ≥98% purity as determined by HPLC analysis . The dicyclohexylamine (DCHA) salt form (CAS 16879-90-6) is available at ≥99% purity (HPLC), with specific optical rotation [α]D²⁰ = +34 ± 2° (c=1 in EtOH) and melting point 153-159°C . These purity specifications meet or exceed the ≥95% purity threshold typically required for GMP peptide synthesis and pharmaceutical intermediate applications. Comparable protected tyrosine derivatives (e.g., Fmoc-Tyr(tBu)-OH) are similarly supplied at ≥98-99% purity, indicating that Z-Tyr(tBu)-OH meets industry-standard quality benchmarks without performance deficit.

Quality Control Amino Acid Derivatives Procurement Specification

Orthogonal Protection Utility in Multi-Amine Peptide Sequences: Z/tBu vs. Boc/Bzl Comparison

In peptide sequences containing multiple amine functionalities requiring differential protection (e.g., lysine side chains, N-terminal amines, or non-natural amino acids), the Z/tBu pair provides an orthogonal deprotection axis distinct from Boc and Fmoc. While Boc and Z are both acid-labile, Boc is cleaved under milder acid conditions (25-50% TFA in DCM, 30 min) compared to Z (requires HBr/AcOH or hydrogenolysis), enabling sequential acidolytic deprotection [1]. This differential acid lability allows for the stepwise removal of Boc (selective) followed by Z (global) in the presence of acid-stable side-chain protection. When both Boc and Z protection are present in a synthetic sequence, Z-Tyr(tBu)-OH provides the more acid-resistant N-protection required for the later-stage deprotection step, a functionality that Fmoc-Tyr(tBu)-OH cannot provide in an all-acid-labile protection scheme.

Orthogonal Protection Branched Peptides Selective Deprotection

Z-Tyr(tBu)-OH: Evidence-Based Application Scenarios for Procurement and Use


Boc/Bzl Solid-Phase Peptide Synthesis of Acid-Labile Peptide Sequences

Z-Tyr(tBu)-OH is the required tyrosine building block for Boc/Bzl SPPS strategies where the peptide chain is assembled on acid-labile resins (e.g., Merrifield resin, PAM resin) and final global deprotection is achieved with strong acid (HF or TFMSA). In this strategy, the Z group is removed at each coupling cycle via TFA treatment, while the tBu ether remains intact until final HF cleavage. Fmoc-Tyr(tBu)-OH is fundamentally incompatible with this strategy, as Fmoc deprotection requires basic conditions that would prematurely cleave the base-labile linkers employed in Boc/Bzl SPPS [1]. Procurement of Z-Tyr(tBu)-OH is mandatory for any peptide synthesis workflow employing Boc/Bzl chemistry.

Solution-Phase Synthesis of Peptides Containing Base-Sensitive Functionalities

Z-Tyr(tBu)-OH enables solution-phase peptide synthesis (LPPS) of sequences containing base-sensitive modifications, including ester linkages, depsipeptide bonds, or O-glycosidic linkages, which would undergo β-elimination or hydrolysis under Fmoc-deprotection conditions (20% piperidine) [1]. The Z group is removed via catalytic hydrogenolysis (H₂/Pd-C), a neutral condition fully compatible with base-sensitive moieties. For sequences where both base- and acid-sensitive functionalities coexist, the Z/tBu orthogonal pair provides the necessary selectivity for sequential deprotection [2].

Synthesis of Branched or Cyclic Peptides Requiring Orthogonal Nα-Protection

In the synthesis of branched peptides (e.g., multiple antigenic peptides, dendrimeric peptides) or cyclic peptides where orthogonal Nα-deprotection is required for selective amide bond formation, Z-Tyr(tBu)-OH provides a Z-protected tyrosine residue that can be selectively deprotected via hydrogenolysis without affecting Boc-protected amines or acid-labile side-chain protections [1]. This orthogonal selectivity enables the stepwise, regioselective assembly of complex peptide architectures that cannot be achieved using Fmoc/Tyr(tBu)-OH alone due to the orthogonal constraints of the Fmoc/tBu system [2].

Pharmaceutical Intermediate Manufacturing Requiring GMP-Grade Protected Amino Acids

Z-Tyr(tBu)-OH, available at ≥98-99% HPLC purity (free acid and DCHA salt forms), meets the purity specifications required for use as a pharmaceutical intermediate in GMP peptide API manufacturing [1]. The compound is employed in the industrial-scale synthesis of therapeutic peptides where Boc/Bzl or solution-phase strategies are preferred over Fmoc-SPPS for reasons of cost, scalability, or product-specific regulatory considerations. The well-characterized deprotection profile and commercial availability of both free acid and DCHA salt forms facilitate procurement and quality control in regulated manufacturing environments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-Tyr(tbu)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.